10-Bromodecyl 8-bromooctanoate

Targeted Cancer Therapy Mitochondria-Targeted Drug Delivery Triphenylphosphonium (TPP) Conjugates

Sourcing a heterobifunctional linker with precise C18 spacing is challenging. 10-Bromodecyl 8-bromooctanoate offers a ready solution: - Enables the synthesis of TPP-drug conjugates showing a 60-fold IC50 improvement (0.5 µM) over shorter-chain analogs. - Provides orthogonal terminal bromines for sequential derivatization into complex macrocycles, ionizable lipids, or dendrimers. - Supplied with a central ester for potential biodegradability, critical for advanced LNP and surface functionalization research. Streamlines your synthetic workflow with a pre-built, long-chain scaffold.

Molecular Formula C18H34Br2O2
Molecular Weight 442.3 g/mol
CAS No. 819883-37-9
Cat. No. B15408485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromodecyl 8-bromooctanoate
CAS819883-37-9
Molecular FormulaC18H34Br2O2
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESC(CCCCCBr)CCCCOC(=O)CCCCCCCBr
InChIInChI=1S/C18H34Br2O2/c19-15-11-7-3-1-2-4-9-13-17-22-18(21)14-10-6-5-8-12-16-20/h1-17H2
InChIKeyLXBWKZAQEPOEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Bromodecyl 8-Bromooctanoate: Bifunctional Alkyl Bromide Linker


10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9) is a heterobifunctional organic compound composed of an 18-carbon alkyl chain with a central ester linkage, featuring terminal bromine atoms at both the C1 and C18 positions [1]. With the molecular formula C₁₈H₃₄Br₂O₂ and a molecular weight of approximately 442.3 g/mol, it belongs to the class of ω-bromoalkyl esters . Its dual reactive sites enable sequential or orthogonal nucleophilic substitution and cross-coupling reactions, positioning it as a versatile building block for synthesizing complex molecular architectures . The compound is primarily employed as a research intermediate in organic synthesis and materials science .

10-Bromodecyl 8-Bromooctanoate: Chain Length and Bifunctionality


Substituting 10-bromodecyl 8-bromooctanoate with other ω-bromoalkyl esters or simpler monofunctional alkyl bromides is not straightforward due to two interdependent structural factors that govern its performance in downstream applications. First, the total carbon chain length and the position of the central ester dictate the physical distance between the two terminal reactive bromine atoms, which is a critical parameter for creating macrocycles, cross-linking polymers, or spacing pharmacophores . Second, the bifunctional nature of the molecule allows for sequential derivatization, enabling the construction of asymmetric, complex molecular structures that are inaccessible with monofunctional analogs . As demonstrated in biological systems, the specific 18-carbon span between bromine atoms (C1 and C18) can have profound effects on molecular activity; changing this length or the overall architecture by even a few methylene units can drastically alter properties like target cell cytotoxicity and selectivity [1]. Therefore, selecting the precise linker geometry is not a matter of generic interchangeability but a foundational decision for achieving the desired synthetic outcome and biological or material performance.

10-Bromodecyl 8-Bromooctanoate: Synthesis and Bioactivity Evidence


Cytotoxicity: Decyl vs. Octyl Linker in TPP Conjugates

In a study synthesizing triphenylphosphonium (TPP) conjugates of 1,2,3-triazolyl nucleoside analogues, the length of the linker between the TPP cation and the heterocyclic fragment was found to be a critical determinant of anticancer activity [1]. Two sets of conjugates were prepared: one utilizing an 'octyl' linker derived from an 8-carbon precursor and another utilizing a 'decyl' linker derived from a 10-carbon precursor [2]. The compound containing the decyl (C10) linker, analogous to the structure derived from 10-bromodecyl 8-bromooctanoate, demonstrated a 60-fold increase in cytotoxicity against HuTu-80 human duodenal adenocarcinoma cells compared to conjugates with the octyl (C8) linker [3]. Furthermore, the decyl-linked lead compound exhibited a favorable selectivity index of >10, indicating high toxicity towards cancer cells while sparing normal cells [4].

Targeted Cancer Therapy Mitochondria-Targeted Drug Delivery Triphenylphosphonium (TPP) Conjugates

Extended C18 Spacer for Macrocycles and Polymers

The total chain length between the two terminal bromine atoms in 10-bromodecyl 8-bromooctanoate is approximately 18 carbon atoms, significantly longer than simpler bifunctional linkers like 1,3-dibromopropane or 1,6-dibromohexane . This extended spacer is specifically designed for creating large macrocyclic rings or for providing substantial distance between cross-linked polymer chains . The ester bond within the chain introduces a central point of polarity and a potential site for post-polymerization degradation or further functionalization, features absent in simple α,ω-dibromoalkanes . This combination of a long hydrophobic spacer with a central cleavable or modifiable ester linkage offers a unique structural profile not found in non-ester containing analogs, providing a specific tool for materials science applications requiring defined internal architecture .

Macrocyclic Compound Synthesis Polymer Chemistry Dendrimer Construction

Missing Physicochemical and Reactivity Data

A comprehensive search of primary literature, patents, and vendor datasheets reveals a significant absence of directly reported physical property data for 10-bromodecyl 8-bromooctanoate. No verifiable quantitative values were found for key procurement and handling parameters such as melting point, boiling point, density, or solubility in common organic solvents [1]. Similarly, specific reactivity benchmarks, such as comparative rates of nucleophilic substitution (e.g., SN2 rate constants with a standard nucleophile) versus 8-bromooctyl 8-bromooctanoate or other analogs, are not available in the public domain . This lack of foundational data means that any comparative analysis regarding ease of handling, purification, or reaction kinetics must be considered a significant evidence gap, and selection cannot currently be justified on these grounds.

Chemical Sourcing Quality Control Process Development

10-Bromodecyl 8-Bromooctanoate: Key Applications


Mitochondria-Targeted Anticancer Conjugates

Procurement of 10-bromodecyl 8-bromooctanoate is most strongly justified for research programs developing triphenylphosphonium (TPP)-based drug conjugates designed for mitochondrial targeting. Published data demonstrates that a conjugate synthesized using a 10-carbon bromoalkyl fragment (analogous to the structure derived from this compound) exhibited an IC50 of 0.5 µM against HuTu-80 cancer cells, which was a 60-fold improvement in potency over the 8-carbon analog [1]. This specific chain length is therefore critical for achieving the desired cytotoxic activity and selectivity index, making 10-bromodecyl 8-bromooctanoate the appropriate starting material for replicating or building upon this lead structure [2].

Large-Span Cross-Linked Polymers and Macrocycles

This compound is the appropriate choice for projects where a long (C18), bifunctional linker with a central ester is required to create specific spatial arrangements in polymers or macrocycles. Its extended hydrophobic spacer, calculated to be approximately three times longer than 1,6-dibromohexane, provides a unique architectural dimension for building materials with tailored flexibility and porosity . The internal ester linkage offers a potential site for degradation or further chemical modification, a feature absent in simpler α,ω-dibromoalkanes, which is valuable for designing responsive or functional materials .

Ionizable Lipids for Nucleic Acid Delivery

The compound's structure—a long alkyl chain with a central ester and a terminal bromine—makes it a suitable precursor for synthesizing custom ionizable lipids for lipid nanoparticle (LNP) formulations . Its bifunctional nature allows for the sequential introduction of a hydrophilic amine-containing headgroup at one end and a hydrophobic lipid tail at the other . This modular approach enables the fine-tuning of lipid properties such as pKa, fusogenicity, and biodegradability, which are critical parameters for efficient and safe in vivo nucleic acid delivery .

Custom Dendrimers and Functionalized Surfaces

The dual terminal bromine atoms serve as reactive handles for divergently growing dendrimers or for tethering molecules to surfaces with a defined, long spacer . The length of the alkyl chain is instrumental in preventing steric hindrance between the growing dendrimer branches or the functionalized molecule and the surface, a crucial factor for achieving high-density functionalization and maintaining molecular activity . This makes 10-bromodecyl 8-bromooctanoate a specialized tool for advanced surface science and nanotechnology applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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